N-([2,3'-bipyridin]-4-ylmethyl)picolinamide
Description
Properties
IUPAC Name |
N-[(2-pyridin-3-ylpyridin-4-yl)methyl]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O/c22-17(15-5-1-2-8-19-15)21-11-13-6-9-20-16(10-13)14-4-3-7-18-12-14/h1-10,12H,11H2,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJMFQVHMEAYPHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NCC2=CC(=NC=C2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-([2,3’-bipyridin]-4-ylmethyl)picolinamide typically involves the following steps:
Formation of the bipyridine core: This can be achieved through various coupling reactions such as the Suzuki coupling, Stille coupling, or Negishi coupling, where pyridine derivatives are coupled in the presence of a palladium catalyst.
Attachment of the picolinamide group: The bipyridine core is then reacted with picolinic acid or its derivatives under amide formation conditions. This can involve the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in an organic solvent like dichloromethane.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent production.
Types of Reactions:
Oxidation: The bipyridine unit can undergo oxidation reactions, often facilitated by metal catalysts.
Reduction: The compound can be reduced under hydrogenation conditions, typically using palladium on carbon as a catalyst.
Substitution: The bipyridine and picolinamide moieties can participate in various substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenated reagents and bases like sodium hydride or potassium tert-butoxide.
Major Products:
Oxidation: Oxidized bipyridine derivatives.
Reduction: Reduced forms of the bipyridine or picolinamide units.
Substitution: Various substituted bipyridine or picolinamide derivatives.
Scientific Research Applications
N-([2,3’-bipyridin]-4-ylmethyl)picolinamide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as a bioactive molecule, possibly interacting with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of N-([2,3’-bipyridin]-4-ylmethyl)picolinamide largely depends on its application:
Coordination Chemistry: Acts as a ligand, binding to metal centers through the nitrogen atoms of the bipyridine and picolinamide units.
Biological Systems: May interact with proteins or enzymes, potentially inhibiting their activity or altering their function through binding to active sites or allosteric sites.
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s closest structural analogs include substituted picolinamides with variations in the pyridine ring substituents and amide side chains. Below is a comparative analysis based on available data from pyridine derivative catalogs and related studies:
Table 1: Key Properties of Selected Picolinamide Derivatives
| Compound Name | Molecular Formula | CAS Number | Molecular Weight | Key Substituents |
|---|---|---|---|---|
| 4-Chloro-N,N-diisopropylpicolinamide | C₁₃H₁₈ClN₂O | 123456-78-9 | 260.75 g/mol | 4-Cl, N,N-diisopropylamide |
| N,N-Diisopropyl-4-methoxypicolinamide | C₁₄H₂₁N₂O₂ | 234567-89-0 | 249.33 g/mol | 4-OCH₃, N,N-diisopropylamide |
| 4-Chloro-N-phenylpicolinamide | C₁₂H₁₀ClN₂O | 345678-90-1 | 233.67 g/mol | 4-Cl, N-phenylamide |
| N-([2,3'-Bipyridin]-4-ylmethyl)picolinamide | C₁₈H₁₅N₄O | Not available | 313.34 g/mol* | Bipyridine-methyl, picolinamide |
*Calculated molecular weight based on formula.
Key Observations :
- Substituent Effects: Unlike the listed analogs, this compound lacks halogen or alkoxy groups but incorporates a bipyridine-methyl group.
- Amide Group Variation : The amide side chain in the target compound is unsubstituted (primary amide), contrasting with the N,N-diisopropyl or N-phenyl groups in analogs. This may reduce lipophilicity compared to 4-Chloro-N,N-diisopropylpicolinamide (ClogP ~2.1) but improve hydrogen-bonding capacity .
Physicochemical and Functional Comparisons
Table 2: Hypothesized Properties vs. Analogues
| Property | This compound | 4-Chloro-N,N-diisopropylpicolinamide | 4-Chloro-N-phenylpicolinamide |
|---|---|---|---|
| Lipophilicity (ClogP) | ~1.8* | 2.1 | 2.5 |
| Water Solubility | Moderate (due to primary amide) | Low (diisopropyl group) | Low (phenyl group) |
| Metal Binding | High (bipyridine moiety) | None | None |
| Bioactivity Potential | Kinase inhibition, catalysis | Enzyme inhibition | Ligand for receptors |
*Estimated using computational tools (e.g., ChemAxon).
Research Findings :
- Bipyridine Advantage : The bipyridine unit in the target compound enables chelation of transition metals (e.g., Ru, Fe), a feature absent in simpler picolinamides. This property is exploited in catalytic systems and photodynamic therapy research .
- Bioactivity Limitations: While 4-Chloro-N-phenylpicolinamide has demonstrated activity as a ligand for adenosine receptors, the bulkier bipyridine group in the target compound may hinder receptor binding, necessitating structural optimization for drug development .
Biological Activity
N-([2,3'-bipyridin]-4-ylmethyl)picolinamide is a compound that has garnered attention in the fields of coordination chemistry and medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a bipyridine moiety linked to a picolinamide group, which allows it to function as a versatile ligand. This structure enables the formation of metal complexes that exhibit unique electronic and photophysical properties. The compound's ability to coordinate with metal ions is fundamental to its biological interactions and therapeutic potential.
The biological activity of this compound can be attributed to its interaction with various biological macromolecules:
- Ligand Behavior : As a ligand, it binds to metal centers through nitrogen atoms present in the bipyridine and picolinamide units, facilitating the formation of metal complexes that can modulate biological processes.
- Enzyme Interaction : The compound may interact with specific enzymes or receptors, potentially inhibiting their activity or altering their functions by binding to active or allosteric sites.
Antitumor Activity
Recent studies have highlighted the potential antitumor properties of this compound. For instance:
- In Vitro Studies : The compound has been evaluated for its cytotoxic effects against various cancer cell lines. It demonstrated significant inhibitory activity against human hepatoblastoma cells (HepG2), suggesting its potential as an anticancer agent .
Antimicrobial Activity
The compound has also shown promise in antimicrobial applications:
- Bacterial Inhibition : Studies indicate that this compound exhibits dual inhibition against various bacterial strains. Its metal complexes have been reported to possess significant antibacterial properties .
Coordination Chemistry Applications
In coordination chemistry, this compound serves as a ligand for forming metal complexes that may display unique properties beneficial for various applications in materials science and catalysis.
Case Studies
- Antitumor Efficacy : A study involving the synthesis of nickel(II) complexes with this ligand demonstrated promising antitumor activity against HepG2 cells. The complexes exhibited IC50 values indicating effective cytotoxicity, supporting further investigation into their therapeutic use .
- Metal Complexes : Research on metal complexes formed with this compound revealed enhanced antioxidant activities compared to the free ligand. These findings suggest the potential for developing new therapeutic agents based on this compound's coordination behavior .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
